molecular formula C13H17F3N2 B8190321 (3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine

(3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B8190321
M. Wt: 258.28 g/mol
InChI Key: BOTLGUSCALHYGW-LBPRGKRZSA-N
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Description

(3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine is a synthetic organic compound that belongs to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of a benzyl piperazine derivative with a trifluoroethylating agent. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions may target the piperazine ring or the trifluoroethyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or trifluoroethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

(3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor interactions due to its structural similarity to biologically active piperazines.

    Medicine: Possible applications in drug development, particularly for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals or as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action for (3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine would depend on its specific biological target. Typically, piperazine derivatives interact with neurotransmitter receptors or enzymes, modulating their activity. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-benzylpiperazine: Lacks the trifluoroethyl group, potentially resulting in different pharmacokinetic properties.

    (3S)-1-(2,2,2-trifluoroethyl)piperazine: Lacks the benzyl group, which may affect its receptor binding affinity and specificity.

Uniqueness

The presence of both the benzyl and trifluoroethyl groups in (3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine may confer unique pharmacological properties, such as enhanced receptor binding or improved metabolic stability, compared to its analogs.

Properties

IUPAC Name

(3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)8-12-10-18(7-6-17-12)9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTLGUSCALHYGW-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)CC(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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